5-fluoro-N-heptyl-1H-indole-2-carboxamide
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Overview
Description
5-fluoro-N-heptyl-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-heptyl-1H-indole-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-fluoroindole, which can be obtained through the fluorination of indole.
Carboxylation: The 5-fluoroindole is then subjected to carboxylation to introduce the carboxamide group at the 2-position.
N-Alkylation: The final step involves the N-alkylation of the indole nitrogen with heptyl bromide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N-heptyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole ring and the heptyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-fluoro-N-heptyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The fluorine atom at the 5-position enhances the compound’s binding affinity to certain receptors, while the heptyl group influences its lipophilicity and membrane permeability. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
5-fluoroindole: A precursor in the synthesis of 5-fluoro-N-heptyl-1H-indole-2-carboxamide, known for its biological activities.
N-heptylindole: Similar in structure but lacks the fluorine atom, resulting in different chemical and biological properties.
Indole-2-carboxamide: Lacks both the fluorine and heptyl groups, serving as a simpler analog.
Uniqueness
This compound is unique due to the combined presence of the fluorine atom and the heptyl group, which confer distinct chemical and biological properties. These modifications enhance its potential for various applications compared to its simpler analogs .
Properties
Molecular Formula |
C16H21FN2O |
---|---|
Molecular Weight |
276.35 g/mol |
IUPAC Name |
5-fluoro-N-heptyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C16H21FN2O/c1-2-3-4-5-6-9-18-16(20)15-11-12-10-13(17)7-8-14(12)19-15/h7-8,10-11,19H,2-6,9H2,1H3,(H,18,20) |
InChI Key |
PYHAEGAEGVVFCX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC(=O)C1=CC2=C(N1)C=CC(=C2)F |
Origin of Product |
United States |
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